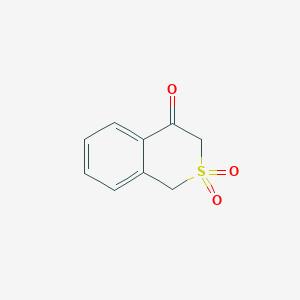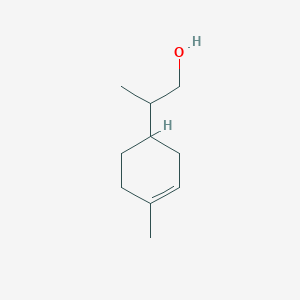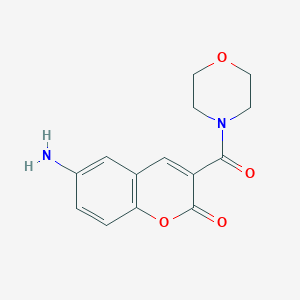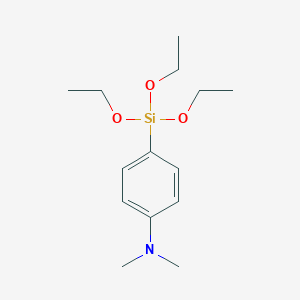
N,N-dimethyl-4-triethoxysilylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-triethoxysilylaniline: is an organosilicon compound that combines the properties of aniline derivatives and silane compounds. This compound is notable for its applications in surface modification and as a precursor in the synthesis of various functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-triethoxysilylaniline typically involves the reaction of N,N-dimethylaniline with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-dimethyl-4-triethoxysilylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, under mild conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-dimethyl-4-triethoxysilylaniline is used as a precursor in the synthesis of silane coupling agents, which are essential in the production of composite materials. It is also employed in the functionalization of surfaces to enhance adhesion properties.
Biology: In biological research, this compound is used to modify the surface of biomaterials, improving their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Medicine: The compound’s ability to modify surfaces makes it valuable in the development of medical devices and implants. It is used to create coatings that improve the durability and performance of these devices.
Industry: In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the properties of these materials makes it a valuable additive in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-triethoxysilylaniline involves its ability to form covalent bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and the creation of functional materials.
Comparación Con Compuestos Similares
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, N,N-dimethyl-4-methyl-
- Benzenamine, N,N-dimethyl-4-chloro-
Comparison:
- N,N-dimethyl-4-triethoxysilylaniline is unique due to the presence of the triethoxysilyl group, which imparts distinct properties related to surface modification and adhesion.
- Benzenamine, N,N-dimethyl-4-nitro- is primarily used in the synthesis of dyes and pigments.
- Benzenamine, N,N-dimethyl-4-methyl- is used as an intermediate in organic synthesis.
- Benzenamine, N,N-dimethyl-4-chloro- is employed in the production of agrochemicals and pharmaceuticals.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
18418-79-6 |
|---|---|
Fórmula molecular |
C14H25NO3Si |
Peso molecular |
283.44 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-triethoxysilylaniline |
InChI |
InChI=1S/C14H25NO3Si/c1-6-16-19(17-7-2,18-8-3)14-11-9-13(10-12-14)15(4)5/h9-12H,6-8H2,1-5H3 |
Clave InChI |
ZDAMOIHILBVHMU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
SMILES canónico |
CCO[Si](C1=CC=C(C=C1)N(C)C)(OCC)OCC |
Key on ui other cas no. |
18418-79-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


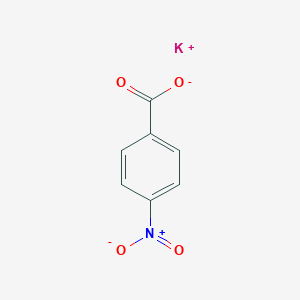
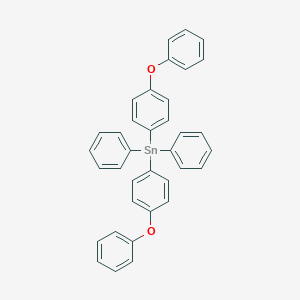


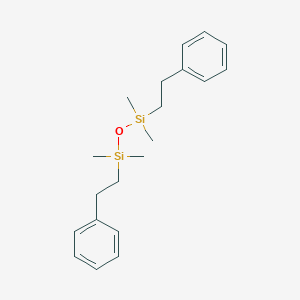
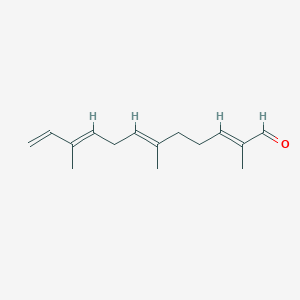
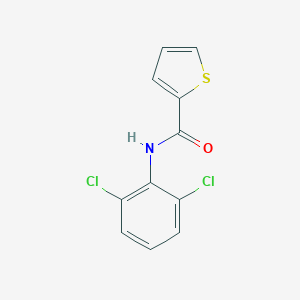

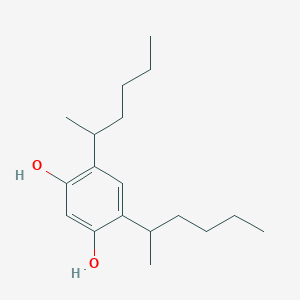
![1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- (9CI)](/img/structure/B100240.png)
